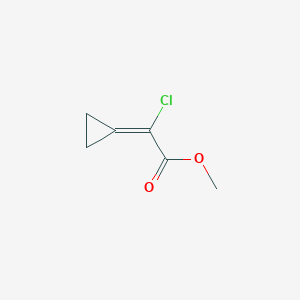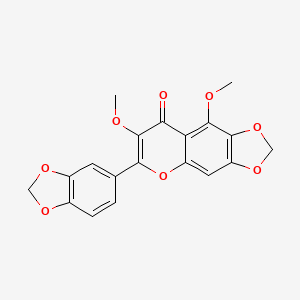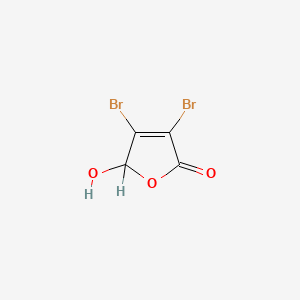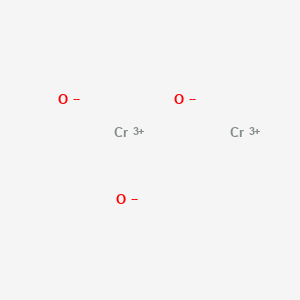
Chromic oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is one of the principal oxides of chromium and is known for its distinct green color, earning it the nickname “chrome green.” This compound is widely used in various industrial applications due to its unique properties, including high melting and boiling points, and its stability in different chemical environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromic oxide can be synthesized through several methods. One common method is the reduction of sodium dichromate with sulfur. This process involves the following steps:
Roasting of Chromium Ore: Chromium ore is roasted in the presence of oxygen to produce sodium chromate.
Conversion to Sodium Dichromate: Sodium chromate is then converted to sodium dichromate via an acid treatment.
Reduction to Chromium Oxide: Sodium dichromate is reduced using sulfur to produce chromium oxide.
Industrial Production Methods
In industrial settings, chromium oxide is often produced through the thermal decomposition of ammonium dichromate or by the reduction of chromium(III) chloride with hydrogen. These methods are preferred due to their efficiency and the high purity of the resulting chromium oxide .
Analyse Chemischer Reaktionen
Types of Reactions
Chromic oxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chromium(VI) oxide under specific conditions.
Reduction: It can be reduced to chromium metal using reducing agents like aluminum or carbon.
Substitution: This compound reacts with acids to form chromium salts, such as chromium(III) chloride when reacted with hydrochloric acid.
Common Reagents and Conditions
Oxidation: Requires strong oxidizing agents and high temperatures.
Reduction: Commonly involves reducing agents like aluminum or carbon at high temperatures.
Substitution: Typically involves reactions with acids like hydrochloric acid or sulfuric acid.
Major Products
Oxidation: Chromium(VI) oxide.
Reduction: Chromium metal.
Substitution: Chromium salts such as chromium(III) chloride.
Wissenschaftliche Forschungsanwendungen
Chromic oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Investigated for its potential use in biological systems, including as a component in biosensors.
Medicine: Explored for its antibacterial and anticancer properties, particularly in the form of nanoparticles.
Industry: Widely used as a pigment in paints, inks, and glasses due to its vibrant green color.
Wirkmechanismus
The mechanism by which chromium oxide exerts its effects varies depending on its application. In catalysis, chromium oxide facilitates chemical reactions by providing a stable surface for reactants to interact. In biological systems, chromium oxide nanoparticles can interact with cellular components, leading to antibacterial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but they often involve interactions with cellular membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Chromic oxide can be compared with other chromium compounds, such as:
Chromium(II) oxide (CrO): A black powder that is less stable and more reactive than chromium(III) oxide.
Chromium(VI) oxide (CrO₃): A highly toxic and strong oxidizing agent, used in different applications compared to chromium(III) oxide.
This compound is unique due to its stability, non-toxicity (compared to chromium(VI) compounds), and its vibrant green color, making it highly valuable in both industrial and research settings .
Eigenschaften
CAS-Nummer |
11118-57-3 |
|---|---|
Molekularformel |
CrO2 Cr2O3 |
Molekulargewicht |
151.99 g/mol |
IUPAC-Name |
chromium(3+);oxygen(2-) |
InChI |
InChI=1S/2Cr.3O/q2*+3;3*-2 |
InChI-Schlüssel |
UOUJSJZBMCDAEU-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Cr+3].[Cr+3] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[Cr+3].[Cr+3] |
Dichte |
4.9 g/cm³ |
Key on ui other cas no. |
12018-34-7 12218-36-9 11118-57-3 12018-01-8 |
Physikalische Beschreibung |
DryPowder BROWN-BLACK POWDER. |
Piktogramme |
Flammable |
Löslichkeit |
Solubility in water: none |
Synonyme |
chromium dioxide chromium oxide chromium oxide (CrO2) chromium(IV) oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


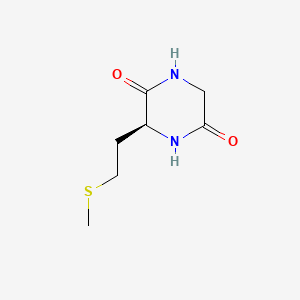
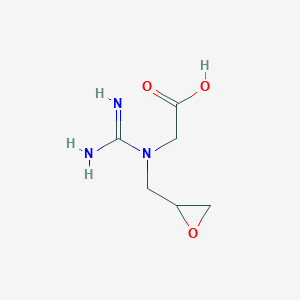

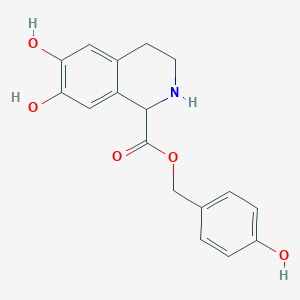
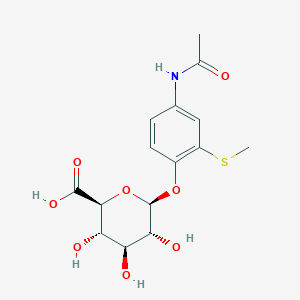
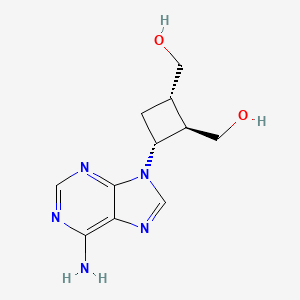
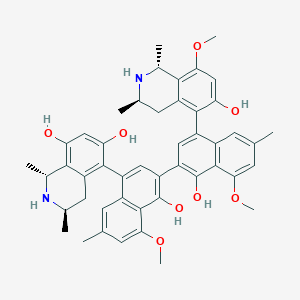
![(4R,5S,6S,7R)-1-[(3-amino-1H-indazol-5-yl)methyl]-3,4,7-tribenzyl-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B1216315.png)
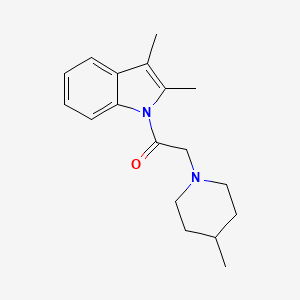
![(5S,5aR,8aR)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1216319.png)
